molecular formula C8H14O3 B573703 Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) CAS No. 175982-78-2

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)

Cat. No. B573703
CAS RN: 175982-78-2
M. Wt: 158.197
InChI Key: YPZDAFACMMEUCG-UHFFFAOYSA-N
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Description

Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), also known as THP-K, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Bioactive Heterocyclic Compound Synthesis Coumarins, including structures similar to Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), are significant in natural compounds and synthetic organic chemistry. They serve as precursors or starting materials in pharmaceutical, perfumery, and agrochemical industries due to their versatile biological properties. The synthesis and reactivity of hydroxycoumarins, a related class, have been extensively explored, highlighting their importance in producing heterocyclic compounds with potential therapeutic applications (Jules Yoda, 2020).

Antioxidant Properties and Radical Scavenging Chromones, closely related to Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), are natural compounds with significant antioxidant properties. Their ability to neutralize active oxygen and inhibit free radicals makes them beneficial in preventing cell impairment and various diseases. The structure-activity relationship studies suggest that specific functional groups within these compounds are crucial for their radical scavenging activity (Preeti Yadav et al., 2014).

Organic Synthesis Enhancements The compound's relevance extends to organic synthesis, where its derivatives are integral in constructing valuable heterocyclic compounds. Research on tetrahydrobenzo[b]pyrans, for example, has shown the importance of Ethanone derivatives in developing new organocatalytic methods for synthesizing these compounds, which are crucial in pharmaceuticals (H. Kiyani, 2018).

Environmental Implications Studies on novel brominated flame retardants, which include compounds structurally related to Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), have emphasized the need for more research on their occurrence, environmental fate, and toxicity. These compounds are increasingly used and call for optimized analytical methods and further research on their impact on indoor environments and potential leaching (E. A. Zuiderveen et al., 2020).

properties

IUPAC Name

1-(4-methoxyoxan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)8(10-2)3-5-11-6-4-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZDAFACMMEUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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